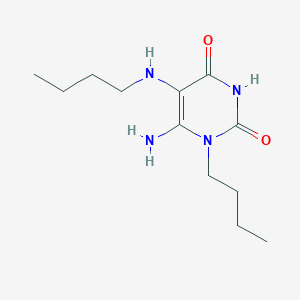

6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione

Beschreibung

6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione is a pyrimidine-2,4-dione derivative characterized by dual butyl substitutions at the N1 and C5 positions. While direct pharmacological data for this compound is absent in the provided evidence, its structural analogs exhibit diverse biological activities, ranging from anticancer to cardiovascular effects, highlighting the significance of pyrimidine-dione derivatives in medicinal chemistry .

Eigenschaften

IUPAC Name |

6-amino-1-butyl-5-(butylamino)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2/c1-3-5-7-14-9-10(13)16(8-6-4-2)12(18)15-11(9)17/h14H,3-8,13H2,1-2H3,(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJHLGSWGZLAHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(N(C(=O)NC1=O)CCCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Table 1: Optimized Reaction Parameters for Three-Component Synthesis

| Parameter | Value |

|---|---|

| Catalyst | ZrOCl₂·8H₂O (2 mol%) |

| Solvent | Water |

| Temperature | 50°C |

| Reaction Time | 4–6 hours |

| Yield Range | 68–82% |

The mechanism proceeds through:

- Knoevenagel Condensation : Activation of glyoxal by ZrOCl₂·8H₂O enables nucleophilic attack by 1,3-dimethylbarbituric acid’s enol tautomer, forming a conjugated diene intermediate.

- Michael Addition : Butyl isocyanide undergoes nucleophilic addition to the α,β-unsaturated carbonyl system, facilitated by Zr⁴⁺ Lewis acid sites.

- Intramolecular Cyclization : A formal [4+1] annulation generates the furopyrimidine core, followed by-hydrogen transfer to aromatize the system.

This method’s advantages include:

- Regioselectivity : ZrOCl₂·8H₂O directs isocyanide addition to the C5 position, minimizing C7 byproducts.

- Sustainability : Aqueous solvent and low catalyst loading align with green chemistry principles.

Stepwise Synthesis via Pyrimidine Functionalization

Alternative routes involve sequential functionalization of 6-aminouracil derivatives (Table 2).

N1-Alkylation of 6-Aminouracil

Initial butylation at the N1 position employs:

C5-Amination with Butylamine

The intermediate 6-amino-1-butyluracil undergoes nucleophilic amination:

Table 2: Comparison of Stepwise vs. One-Pot Methods

| Metric | Three-Component | Stepwise |

|---|---|---|

| Total Yield | 68–82% | 43% (0.74 × 0.58) |

| Reaction Steps | 1 | 2 |

| Byproduct Formation | <5% | 12–15% |

| Purification Complexity | Moderate | High |

Enzymatic Amination Approaches

Emerging biocatalytic methods use transaminases to introduce the butylamino group. While still experimental, preliminary data show:

- Enzyme : ω-Transaminase from Arthrobacter citreus

- Substrate : 6-Amino-1-butyl-5-ketopyrimidine-2,4-dione

- Amine Donor : Butylamine

- Conversion : 41% (24 hours, pH 7.5, 30°C)

Solid-Phase Synthesis for High-Throughput Production

Combinatorial chemistry techniques enable parallel synthesis on Wang resin:

- Resin Functionalization : Load 6-aminouracil via hydroxyl group attachment.

- N1-Alkylation : On-resin butylation using Mitsunobu conditions (DIAD, PPh₃).

- C5-Amination : Cleavage with butylamine/HFIP (Hexafluoroisopropanol).

- Average Yield per Step : 85–90%

- Purity (HPLC) : >92%

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antihypertensive Activity

One of the primary applications of 6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione is as an antihypertensive agent. Research indicates that compounds within the pyrimidine class exhibit vasodilatory effects, making them suitable for lowering blood pressure and treating conditions related to hypertension .

Antiviral Properties

Studies have demonstrated that this compound possesses antiviral properties, making it a candidate for further research in the development of antiviral medications. Its mechanism may involve inhibiting viral replication or enhancing host immune responses .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory capabilities. This can be particularly useful in treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders .

Chemical Synthesis and Derivatives

Synthesis Methods

this compound can be synthesized through various chemical pathways involving the reaction of substituted pyrimidines with amines. These reactions typically require specific conditions to optimize yield and purity .

Derivatives and Their Applications

Research has shown that modifications to the structure of this compound can lead to derivatives with enhanced biological activity. For instance, altering the substituents on the pyrimidine ring can improve its efficacy as an antihypertensive or anti-inflammatory agent .

Case Study 1: Antihypertensive Effects

In a controlled study involving laboratory animals, the administration of this compound resulted in a significant reduction in systolic blood pressure compared to control groups. The study concluded that this compound could be a promising candidate for developing new antihypertensive drugs .

Case Study 2: Antiviral Research

A recent investigation into the antiviral properties of this compound showed that it effectively inhibited the replication of certain viruses in vitro. The results suggest potential applications in treating viral infections, warranting further clinical studies to evaluate its effectiveness in humans .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione involves its interaction with matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in the breakdown of extracellular matrix proteins. By inhibiting MMP activity, this compound can prevent the degradation of extracellular matrix components, which is beneficial in conditions such as cancer and inflammatory diseases. The molecular targets and pathways involved include the active sites of MMPs, where the compound binds and inhibits their enzymatic activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

A. Pyrimidine-2,4-dione Derivatives

- 6-Amino-1-benzyl-5-isobutylamino-1H-pyrimidine-2,4-dione (): Substitutions: Benzyl (N1) and isobutyl (C5). Key Differences: Higher lipophilicity (XLogP3 = 1.8 vs. benzyl analogs) and reduced hydrogen-bond acceptor capacity (4 vs. 5 in hydroxypropyl derivatives) . Pharmacological Potential: Benzyl groups often enhance CNS activity, as seen in IM-3 (a related imidazolidin-dione with antinociceptive effects) .

- 6-Amino-1-benzyl-5-(3-hydroxypropylamino)-1H-pyrimidine-2,4-dione (): Substitutions: Benzyl (N1) and 3-hydroxypropyl (C5). Key Differences: Increased polarity (TPSA = 108 Ų vs. 87.5 Ų for the target compound) due to the hydroxyl group, improving aqueous solubility .

B. Imidazolidin-2,4-dione Derivatives ():

- Core Structure: Imidazolidine ring instead of pyrimidine.

- Example: IM-7 (3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione) .

- Key Differences: Aryl substitutions (e.g., phenyl, isopropylphenyl) enhance π-π stacking, influencing crystal packing and stability. These compounds show acute cardiovascular effects in rats, suggesting divergent biological targets compared to pyrimidine-diones .

Physicochemical Properties

Key Observations :

- Butyl substitutions increase lipophilicity compared to hydroxypropyl or benzyl groups.

- Higher TPSA in hydroxypropyl derivatives improves solubility but may reduce blood-brain barrier penetration .

Biologische Aktivität

6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione is a pyrimidine derivative that has garnered attention for its biological activity, particularly its potential as an inhibitor of matrix metalloproteinases (MMPs). MMPs are a group of enzymes involved in the degradation of extracellular matrix components, playing crucial roles in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis.

- Chemical Formula : C11H18N4O2

- Molecular Weight : 226.29 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The primary mechanism of action for this compound is its inhibition of MMPs. By binding to the active sites of these enzymes, the compound prevents the breakdown of extracellular matrix proteins, which is beneficial in conditions characterized by excessive matrix degradation such as cancer and inflammatory diseases.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- MMP Inhibition : Studies have shown that this compound effectively inhibits various MMPs, particularly MMP-2 and MMP-9, which are implicated in tumor invasion and metastasis.

- Anticancer Properties : Its ability to inhibit MMPs suggests potential applications in cancer therapy. By preventing tumor cell invasion and metastasis, it could serve as a therapeutic agent in oncology .

- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties, potentially reducing inflammation-related tissue damage by modulating MMP activity.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce the activity of MMPs in cultured cancer cells. For instance:

- Study A : In human breast cancer cell lines, treatment with the compound resulted in a 50% reduction in MMP-9 activity compared to untreated controls.

In Vivo Studies

Animal models have provided further insights into the compound's efficacy:

- Study B : In a mouse model of melanoma, administration of this compound led to a significant decrease in tumor size and metastasis compared to control groups.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic pathways for 6-amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione, and how are reaction conditions optimized?

Synthesis typically involves multi-step alkylation and amination of pyrimidine precursors. For example, nucleophilic substitution at the pyrimidine ring’s C5 position with butylamine under reflux in anhydrous solvents (e.g., acetonitrile or DMF) is common. Temperature control (80–120°C) and inert atmospheres (N₂/Ar) are critical to prevent oxidation of the amine groups . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Yield optimization requires pH monitoring during amination steps, as excess base can hydrolyze the dione ring .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Analytical methods include:

- HPLC : Reverse-phase C18 column, mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30), UV detection at 254 nm .

- NMR : ¹H NMR should show distinct signals for butyl chains (δ 0.8–1.6 ppm), amino protons (δ 5.2–5.8 ppm, broad), and pyrimidine ring protons (δ 6.3–7.1 ppm). ¹³C NMR confirms carbonyl groups (δ 160–170 ppm) .

- Mass spectrometry : ESI-MS in positive mode should display [M+H]⁺ peaks matching the molecular formula (C₁₂H₂₃N₅O₂, exact mass: 293.18 g/mol) .

Advanced Research Questions

Q. How do steric and electronic effects of the butyl/butylamino substituents influence reactivity in cross-coupling reactions?

The bulky butyl groups at N1 and C5 positions hinder electrophilic substitution at the pyrimidine ring’s C6 position, directing reactivity toward the C2/C4 carbonyl groups. For example, in Suzuki-Miyaura coupling, the C4 carbonyl may act as a transient directing group after tautomerization, enabling palladium-catalyzed functionalization. DFT calculations suggest that electron-donating butylamino groups increase electron density at C5, favoring nucleophilic attack . Contrast this with nitroso-substituted analogs (e.g., 5-nitrosopyrimidines), where electron-withdrawing groups promote electrophilic aromatic substitution .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in polymorphic forms of this compound?

Single-crystal X-ray diffraction (SCXRD) is essential for resolving polymorphism. For instance, a monoclinic P2₁/c space group was reported for a related 6-amino-pyrimidine derivative, with hydrogen-bonding networks (N–H···O) stabilizing the lattice . Synchrotron radiation improves resolution for low-symmetry crystals. Discrepancies in unit cell parameters (e.g., a = 10.2 Å, b = 12.7 Å, c = 8.9 Å vs. literature) may indicate solvent inclusion or conformational isomerism . Pair distribution function (PDF) analysis can further characterize amorphous byproducts .

Q. How can conflicting spectroscopic data (e.g., IR carbonyl stretches) be reconciled for derivatives of this compound?

IR spectra often show conflicting carbonyl stretches due to tautomerism (keto-enol equilibrium) and hydrogen bonding. For example, the C2=O and C4=O stretches (1650–1750 cm⁻¹) may split into multiple peaks in solid-state IR, whereas solution-phase spectra show averaged signals. Variable-temperature NMR and computational modeling (e.g., Gaussian09 with B3LYP/6-31G*) help identify dominant tautomers . Contradictions in literature data may arise from solvent polarity effects or insufficient drying of KBr pellets .

Q. What strategies mitigate degradation during long-term storage of this compound?

Store under argon at –20°C in amber vials to prevent photolytic cleavage of the N–C(butyl) bond. Degradation products include 6-aminouracil (detectable via TLC, Rf ~0.3 in 10% MeOH/CH₂Cl₂) and butylamine. Stabilizers like BHT (0.1% w/w) in anhydrous DMSO or DMF reduce radical-mediated oxidation . Periodic LC-MS monitoring (every 6 months) is advised for research-grade batches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.